molecular formula C19H23N3O5 B11700838 4-Methylcyclohexyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

4-Methylcyclohexyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11700838
M. Wt: 373.4 g/mol
InChI Key: QGIGYFACAMNNDO-UHFFFAOYSA-N
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Description

4-Methylcyclohexyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclohexyl ring, a nitrophenyl group, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcyclohexyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a nitro group is added to a phenyl ring.

    Attachment of the Cyclohexyl and Methyl Groups: The cyclohexyl and methyl groups are introduced through alkylation reactions, where alkyl halides react with the tetrahydropyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Methylcyclohexyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methylcyclohexyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydropyrimidine core can interact with enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Methylcyclohexyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate apart is its unique combination of functional groups and structural features. The presence of both a nitrophenyl group and a tetrahydropyrimidine core provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

(4-methylcyclohexyl) 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H23N3O5/c1-11-3-9-15(10-4-11)27-18(23)16-12(2)20-19(24)21-17(16)13-5-7-14(8-6-13)22(25)26/h5-8,11,15,17H,3-4,9-10H2,1-2H3,(H2,20,21,24)

InChI Key

QGIGYFACAMNNDO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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